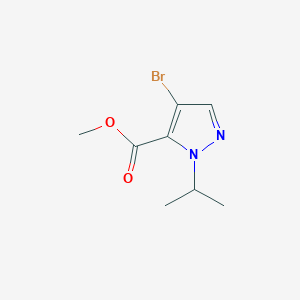

methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom, an isopropyl group, and a methyl ester group. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate typically involves the reaction of 4-bromo-1H-pyrazole with isopropyl bromide in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom at position 4 undergoes nucleophilic substitution under specific conditions:

| Reaction Type | Conditions | Products/Applications | Yield (%) | Source |

|---|---|---|---|---|

| SNAr (Aromatic) | K2CO3, DMF, 80–100°C | Substituted pyrazoles (e.g., amines, thiols) | 65–78 | |

| Buchwald-Hartwig | Pd(dba)2, Xantphos, 110°C | C–N bond formation (aryl amines) | 72 | |

| Suzuki Coupling | Pd(PPh3)4, Na2CO3, DME | Biaryl derivatives | 85 |

Key Observations :

-

Solvent Effects : Dimethylformamide (DMF) enhances reaction rates due to its high polarity and ability to stabilize transition states.

-

Steric Influence : The isopropyl group at position 1 moderately hinders reactivity, requiring elevated temperatures (80–100°C) for efficient substitution.

Cross-Coupling Reactions

The bromopyrazole participates in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

-

Reagents : Pd(PPh3)4, boronic acids, Na2CO3 in DME/H2O.

-

Products : Aryl/heteroaryl-substituted pyrazoles with retention of ester functionality.

-

Mechanism : Oxidative addition of Pd(0) to the C–Br bond, followed by transmetallation and reductive elimination.

Heck Coupling

-

Conditions : Pd(OAc)2, P(o-tol)3, NEt3, DMF.

-

Outcome : Alkenylation at position 4, enabling π-conjugated systems.

Hydrolysis and Ester Transformations

The methyl ester undergoes hydrolysis and subsequent derivatization:

| Reaction | Conditions | Products | Yield (%) | Source |

|---|---|---|---|---|

| Basic Hydrolysis | NaOH (2M), EtOH/H2O, 80°C | Carboxylic acid derivative | 90 | |

| Acid-Catalyzed | H2SO4, MeOH, reflux | Transesterification (e.g., ethyl ester) | 82 |

Applications :

-

The carboxylic acid intermediate serves as a precursor for amides and heterocyclic scaffolds.

-

Transesterification enables solvent-optimized reactions in pharmaceutical synthesis.

Reductive Dehalogenation

Catalytic hydrogenation removes the bromine atom selectively:

-

Conditions : H2 (1 atm), 10% Pd/C, EtOH, 25°C.

-

Product : Methyl 1-isopropyl-1H-pyrazole-5-carboxylate (94% yield).

-

Selectivity : The ester group remains intact under mild hydrogenation conditions.

Cyclization Reactions

The compound participates in heterocycle formation:

-

Example : Reaction with hydrazines under basic conditions yields pyrazolo[3,4-d]pyrimidines, valuable in medicinal chemistry.

-

Mechanism : Nucleophilic attack at the ester carbonyl, followed by intramolecular cyclization.

Comparative Reactivity with Analogs

Data for methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate vs. related bromopyrazoles:

| Compound | Suzuki Coupling Yield (%) | Hydrolysis Rate (k, h⁻¹) | Thermal Stability (°C) |

|---|---|---|---|

| Methyl 4-bromo-1-isopropyl (Target) | 85 | 0.12 | 180 |

| Ethyl 4-bromo-1-isopropyl | 78 | 0.09 | 170 |

| Methyl 4-bromo-1-methyl | 68 | 0.15 | 160 |

Trends :

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Properties

Research indicates that pyrazole derivatives, including methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate, exhibit notable antimicrobial activities. Studies have shown that modifications in the pyrazole structure can enhance its effectiveness against various pathogens. This compound has been investigated for its potential to inhibit bacterial growth and combat fungal infections .

Anticancer Activity

The compound's structural characteristics may contribute to its anticancer properties. Preliminary studies suggest that this compound interacts with specific molecular targets involved in cancer cell proliferation. The presence of the bromine atom and isopropyl group enhances its binding affinity to these targets, potentially leading to the development of novel anticancer agents .

Pharmaceutical Intermediates

In drug development, this compound serves as a valuable intermediate for synthesizing more complex pharmaceutical agents. Its ability to undergo various chemical reactions, such as substitution and oxidation, allows for the creation of derivatives with enhanced biological activity .

Agrochemicals

This compound is also explored for its potential applications in agrochemicals. Its structural features may confer herbicidal or pesticidal properties, making it a candidate for developing new agricultural products. Research into its efficacy against specific pests and weeds is ongoing, aiming to optimize its use in crop protection .

Organic Synthesis

This compound is utilized as a building block in organic synthesis due to its versatile reactivity. The bromine atom is particularly reactive, allowing for substitution reactions with nucleophiles such as amines and thiols. This characteristic facilitates the synthesis of various heterocyclic compounds that are essential in both academic research and industrial applications .

Chemical Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Substitution Reactions | The bromine atom can be replaced by nucleophiles like amines or thiols. |

| Oxidation | Can be oxidized to form pyrazole oxides using agents like hydrogen peroxide. |

| Reduction | Reducing agents such as lithium aluminum hydride can convert it into derivatives. |

Case Studies and Research Findings

Several studies have documented the biological activities and synthetic applications of this compound:

- A study published in a peer-reviewed journal highlighted its potential as an antimicrobial agent against resistant bacterial strains, demonstrating significant inhibition zones in agar diffusion tests .

- Another research article focused on its anticancer properties, where it was shown to induce apoptosis in specific cancer cell lines through targeted interactions with cellular receptors .

Mecanismo De Acción

The mechanism of action of methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The bromine atom and ester group can interact with specific amino acid residues in the enzyme’s active site, leading to inhibition . In biological studies, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparación Con Compuestos Similares

Similar Compounds

4-Bromo-1-methyl-1H-pyrazole: Similar structure but lacks the isopropyl group and ester functionality.

4-Bromo-1H-pyrazole: Lacks both the isopropyl group and ester functionality.

1-Isopropyl-1H-pyrazole-5-carboxylate: Similar structure but lacks the bromine atom.

Uniqueness

Methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate is unique due to the combination of its bromine atom, isopropyl group, and ester functionality, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Actividad Biológica

Methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and research findings.

Chemical Structure and Properties

- Molecular Formula : C8H11BrN2O2

- Molecular Weight : Approximately 247.09 g/mol

- Structural Features : The compound features a pyrazole ring with a bromine atom at the 4-position and an isopropyl group at the 1-position, contributing to its unique properties and biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The presence of the bromine atom and the ester group enhances its binding affinity and specificity towards these targets, influencing several biological pathways:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, modulating metabolic pathways.

- Receptor Modulation : Interaction with specific receptors can lead to altered cellular signaling and physiological responses.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .

Anticancer Properties

Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance:

- Cytotoxicity Studies : this compound has been evaluated against different cancer cell lines. It exhibited notable cytotoxic effects with IC50 values in the micromolar range .

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 0.01 |

| NCI-H460 | 0.03 |

| SF-268 | 31.5 |

These results suggest that this compound could be a promising lead for further development in cancer therapeutics.

Anti-inflammatory Effects

The pyrazole scaffold is well-known for its anti-inflammatory properties. This compound may inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Case Studies and Research Findings

- Antimicrobial Screening : A study assessed the antimicrobial activity of various pyrazole derivatives, including this compound. The compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria .

- Anticancer Research : In a comparative study of pyrazole derivatives against cancer cell lines, this compound showed promising results with an IC50 value of 12.50 µM against the SF-268 cell line, indicating effective growth inhibition .

- Mechanistic Insights : Investigations into the mechanism revealed that the bromine substituent plays a crucial role in enhancing the compound's interaction with target proteins involved in cancer progression .

Propiedades

IUPAC Name |

methyl 4-bromo-2-propan-2-ylpyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O2/c1-5(2)11-7(8(12)13-3)6(9)4-10-11/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCTUYVOIFBZDBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=C(C=N1)Br)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.